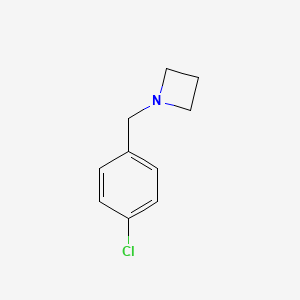
1-(4-Chlorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines . The presence of a 4-chlorobenzyl group further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)azetidine can be synthesized through several methods. . This method efficiently produces functionalized azetidines under photochemical conditions. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The aza Paternò–Büchi reaction and direct alkylation methods are scaled up with appropriate catalysts and reaction conditions to meet industrial demands.
化学反応の分析
Types of Reactions: 1-(4-Chlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
1-(4-Chlorobenzyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biomolecules, potentially leading to biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects .
類似化合物との比較
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(4-Chlorobenzyl)azetidine stands out due to its four-membered ring structure, which balances stability and reactivity. This unique combination makes it a versatile compound in various applications, from organic synthesis to drug discovery .
生物活性
1-(4-Chlorobenzyl)azetidine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Azetidine derivatives, including this compound, are recognized for their diverse pharmacological properties, making them valuable in drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a four-membered azetidine ring substituted with a 4-chlorobenzyl group. The presence of the chlorine atom enhances the compound's lipophilicity, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClN |
| Molecular Weight | 195.65 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways.
- Enzyme Inhibition : It has been reported that azetidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Receptor Modulation : The compound may also modulate cannabinoid receptors (CB1 and CB2), which are implicated in pain management and metabolic regulation .
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a wide range of pharmacological activities:
- Anticoccidial Activity : A related compound has shown potent anticoccidial properties, suggesting potential applications in veterinary medicine .
- Anti-inflammatory Effects : Some azetidine derivatives have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes .
Study on Enzyme Inhibition
In a study investigating the inhibitory effects of azetidine derivatives on AChE, it was found that this compound exhibited significant inhibition with an IC50 value comparable to standard inhibitors used in clinical settings. This suggests its potential as a lead compound for developing anti-Alzheimer's drugs.
Study on Cannabinoid Receptors
Research involving the modulation of cannabinoid receptors showed that this compound could effectively bind to CB1 receptors, demonstrating both agonistic and antagonistic properties depending on the concentration used. This dual action may provide therapeutic avenues for managing conditions such as obesity and chronic pain .
Table 2: Summary of Biological Activities
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 |
InChIキー |
OVIWMDXUNSFPHN-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















